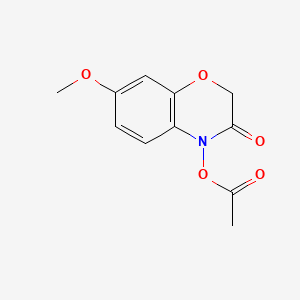
2H-1,4-Benzoxazin-3(4H)-one, 4-(acetyloxy)-7-methoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-1,4-Benzoxazin-3(4H)-one, 4-(acetyloxy)-7-methoxy- is a heterocyclic organic compound that belongs to the benzoxazine family These compounds are characterized by a benzene ring fused to an oxazine ring
准备方法
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 2H-1,4-Benzoxazin-3(4H)-one involves the reductive cyclization of 2-(2-nitrophenoxy)acetonitrile adducts in the presence of iron and acetic acid. This method is known for its simplicity and efficiency, yielding the desired product in good to excellent yields . The reaction conditions typically involve heating the reactants in an acetic acid medium, which facilitates the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
2H-1,4-Benzoxazin-3(4H)-one, 4-(acetyloxy)-7-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The acetyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
科学研究应用
2H-1,4-Benzoxazin-3(4H)-one, 4-(acetyloxy)-7-methoxy- has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of polymers, coatings, and other materials with specific properties.
作用机制
The mechanism of action of 2H-1,4-Benzoxazin-3(4H)-one, 4-(acetyloxy)-7-methoxy- involves its interaction with molecular targets such as enzymes or receptors. The acetyloxy and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with nucleic acids.
相似化合物的比较
Similar Compounds
2H-1,4-Benzoxazin-3(4H)-one: Lacks the acetyloxy and methoxy groups, resulting in different chemical properties and applications.
4-Acetyloxy-2H-1,4-benzoxazin-3(4H)-one: Similar structure but without the methoxy group.
7-Methoxy-2H-1,4-benzoxazin-3(4H)-one: Similar structure but without the acetyloxy group.
Uniqueness
The presence of both acetyloxy and methoxy groups in 2H-1,4-Benzoxazin-3(4H)-one, 4-(acetyloxy)-7-methoxy- imparts unique chemical properties, such as enhanced reactivity and specific binding interactions
属性
CAS 编号 |
72001-30-0 |
|---|---|
分子式 |
C11H11NO5 |
分子量 |
237.21 g/mol |
IUPAC 名称 |
(7-methoxy-3-oxo-1,4-benzoxazin-4-yl) acetate |
InChI |
InChI=1S/C11H11NO5/c1-7(13)17-12-9-4-3-8(15-2)5-10(9)16-6-11(12)14/h3-5H,6H2,1-2H3 |
InChI 键 |
BIKOZSDJAALHBI-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)ON1C(=O)COC2=C1C=CC(=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl [(2R,6R)-6-methyloxan-2-yl]acetate](/img/structure/B14464297.png)
![Isotridecane, 1,1'-[(3,7-dimethyl-6-octenylidene)bis(oxy)]bis-](/img/structure/B14464299.png)
![2,2-Dimethyl-3-oxa-6-thia-1-azabicyclo[5.2.0]nonan-9-one](/img/structure/B14464307.png)
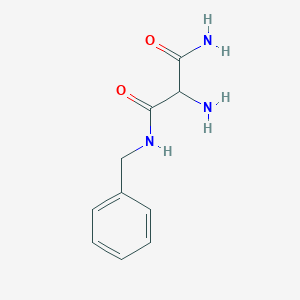


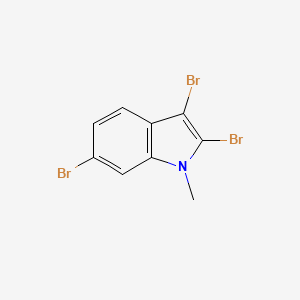
![Butanoic acid, (3R)-1-azabicyclo[2.2.2]oct-3-yl ester](/img/structure/B14464327.png)

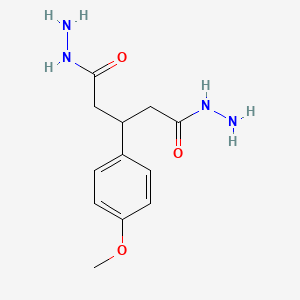
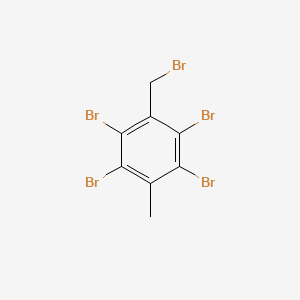

![[2-(1-cyclohexylethylamino)-2-methylpropyl] 4-aminobenzoate](/img/structure/B14464343.png)

